Cas no 72615-20-4 (Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-)
![Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- structure](https://fr.kuujia.com/scimg/cas/72615-20-4x500.png)
72615-20-4 structure
Nom du produit:Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-
Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-
- bactobolin
- CHEBI:138579
- Y 12278
- AKOS040750701
- NSC-325014
- (-)-Bactobolin
- MLS002702960
- (2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-amino-propanamide
- Antibiotic BN 183B
- SCHEMBL23359158
- Y-12278
- PROPANAMIDE, 2-AMINO-N-((3S,4R,4AR,5R,6R)-3-(DICHLOROMETHYL)-3,4,4A,5,6,7-HEXAHYDRO-5,6,8-TRIHYDROXY-3-METHYL-1-OXO-1H-2-BENZOPYRAN-4-YL)-, (2S)-
- 72615-20-4
- BN 183B
- Propanamide,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl-, (3S-(3.alpha.,4.alpha.(R*),4a.beta.,5.beta.,6.alpha.))-
- DTXSID20222944
- (2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-1,5,6-trihydroxy-3-methyl-8-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
- Propanamide,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-, [3S-[3.alpha.,4.alpha.(R*),4a.beta.,5.beta.,6.alpha.]]-
- NCI60_002819
- NSC 325014
- 2-Amino-N-[3-(dichloromethyl)-3,4,4a,5,6,7- hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2- benzopyran-4-yl], Propanamide
- Propanamide, 2-amino-N-(3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3S-(3alpha,4alpha(R*),4abeta,5beta,6alpha))-
- SCHEMBL23370256
- UNII-EOF7S67HS2
- CHEMBL489472
- EOF7S67HS2
- NSC325014
- Propanamide, 2-amino-N-[3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-
- Propanamide, 2-amino-N-[3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-, [3S-[3.alpha.,4.alpha.(R*),4a.beta.,5.beta.,6.alpha.]]-
- Propanamide, 2-amino-N-[3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl-, (3S-(3.alpha.,4.alpha.(R*),4a.beta.,5.beta.,6.alpha.))-
- (2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
-
- Piscine à noyau: InChI=1S/C14H20Cl2N2O6/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22)/t4-,6+,8-,9-,10+,14-/m0/s1
- La clé Inchi: RBCHRRIVFAIGFI-RGBMRXMBSA-N
- Sourire: CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N
Propriétés calculées
- Qualité précise: 382.07
- Masse isotopique unique: 382.0698418g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 3
- Complexité: 584
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.3
- Surface topologique des pôles: 142Ų
Propriétés expérimentales
- Le PSA: 142.11
Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- Littérature connexe
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
72615-20-4 (Propanamide,2-amino-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-) Produits connexes
- 930737-96-5(N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-methylacetamide)
- 1806571-08-3(5-(2-Bromoacetyl)-2-(methylthio)benzo[d]oxazole)
- 1021100-00-4(3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 941908-87-8(N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide)
- 714278-24-7(7-(4-Methoxy-phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine)
- 898416-00-7(4-chloro-3-nitro-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide)
- 1339504-56-1(3,3-dimethyl-N-propylcyclohexan-1-amine)
- 2320605-24-9(N-(6-cyclopropylpyrimidin-4-yl)methyl-2-(thiophen-3-yl)acetamide)
- 1803884-96-9(5-(3-Bromopropyl)-2-nitrobenzyl chloride)
- 1804463-90-8(2-Bromo-6-(difluoromethyl)-3-methyl-4-(trifluoromethyl)pyridine)
Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
